![molecular formula C21H26ClFN4O2S B15081571 8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions starting from simple precursors such as guanine or xanthine.
Substitution Reactions:
Thioether Formation: The thioether linkage is formed by reacting the substituted purine with an appropriate thiol reagent under mild conditions.
Alkylation: The final step involves the alkylation of the purine core with an octyl halide to introduce the octyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted purine analogs.
Aplicaciones Científicas De Investigación
8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where purine analogs are effective.
Industry: It finds use in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The pathways affected by this compound include purine metabolism, signal transduction, and cellular proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
- 8-((2-Chloro-6-fluorobenzyl)thio)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Butenyl)-8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-((2-Chloro-6-fluorobenzyl)thio)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Propiedades
Fórmula molecular |
C21H26ClFN4O2S |
|---|---|
Peso molecular |
453.0 g/mol |
Nombre IUPAC |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C21H26ClFN4O2S/c1-3-4-5-6-7-8-12-27-17-18(26(2)20(29)25-19(17)28)24-21(27)30-13-14-15(22)10-9-11-16(14)23/h9-11H,3-8,12-13H2,1-2H3,(H,25,28,29) |
Clave InChI |
PDIYMZXFPXGVON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


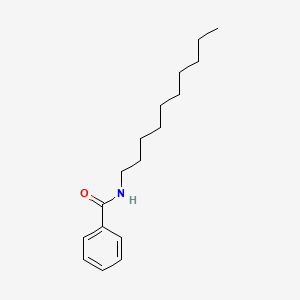
![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15081499.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)
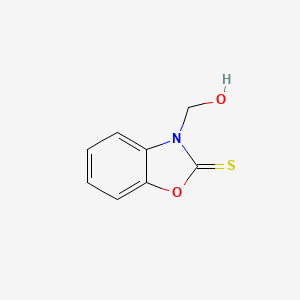

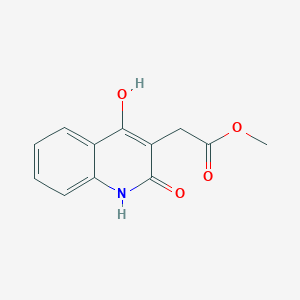
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
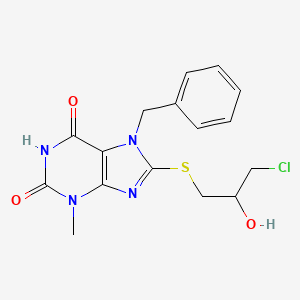
![2-(4-{(E)-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-YL)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B15081537.png)
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15081545.png)
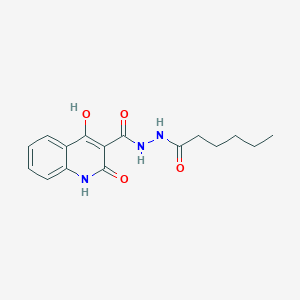
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
